(1R,2S,3S,5R,6S,7S)-2-(4-fluorophenyl)-5,7-dimethy
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Overview
Description
The compound “(1R,2S,3S,5R,6S,7S)-2-(4-fluorophenyl)-5,7-dimethy” is a chiral molecule with multiple stereocenters. It contains a fluorophenyl group and two methyl groups, which contribute to its unique chemical properties. This compound is of interest in various fields such as medicinal chemistry, organic synthesis, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “(1R,2S,3S,5R,6S,7S)-2-(4-fluorophenyl)-5,7-dimethy” typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluorobenzaldehyde and appropriate chiral precursors.
Reaction Conditions: The key steps may include aldol condensation, reduction, and stereoselective cyclization. Common reagents used in these reactions include strong bases (e.g., sodium hydride), reducing agents (e.g., lithium aluminum hydride), and chiral catalysts.
Purification: The final product is purified using techniques such as column chromatography and recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Scale-Up: Optimization of reaction conditions for large-scale synthesis.
Continuous Flow Chemistry: Use of continuous flow reactors to improve efficiency and yield.
Quality Control: Implementation of rigorous quality control measures to ensure the purity and consistency of the product.
Chemical Reactions Analysis
Types of Reactions
The compound “(1R,2S,3S,5R,6S,7S)-2-(4-fluorophenyl)-5,7-dimethy” can undergo various chemical reactions, including:
Oxidation: Reaction with oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reaction with reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst to form reduced products.
Substitution: Nucleophilic or electrophilic substitution reactions, particularly at the fluorophenyl group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, chiral catalysts for stereoselective reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: Used as a building block in the synthesis of more complex organic molecules.
Catalysis: Employed as a ligand in asymmetric catalysis to produce enantiomerically pure compounds.
Biology
Biochemical Studies: Investigated for its interactions with biological macromolecules such as proteins and nucleic acids.
Medicine
Drug Development: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry
Materials Science: Utilized in the development of advanced materials with specific properties, such as polymers and nanomaterials.
Mechanism of Action
The mechanism by which “(1R,2S,3S,5R,6S,7S)-2-(4-fluorophenyl)-5,7-dimethy” exerts its effects involves:
Molecular Targets: Interaction with specific molecular targets such as enzymes, receptors, or ion channels.
Pathways: Modulation of biochemical pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
Similar Compounds
(1R,2S,3S,5R,6S,7S)-2-(4-chlorophenyl)-5,7-dimethy: Similar structure with a chlorine atom instead of fluorine.
(1R,2S,3S,5R,6S,7S)-2-(4-bromophenyl)-5,7-dimethy: Similar structure with a bromine atom instead of fluorine.
Uniqueness
The presence of the fluorophenyl group in “(1R,2S,3S,5R,6S,7S)-2-(4-fluorophenyl)-5,7-dimethy” imparts unique electronic and steric properties, which can influence its reactivity and interactions with other molecules.
Properties
IUPAC Name |
2-(4-fluorophenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.13,7]decan-6-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21FN2O/c1-15-7-18-9-16(2,14(15)20)10-19(8-15)13(18)11-3-5-12(17)6-4-11/h3-6,13-14,20H,7-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVPBJBGXKZEWCL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CN3CC(C1O)(CN(C2)C3C4=CC=C(C=C4)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21FN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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